An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate
Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery
Molecular Structure and Predicted Spectroscopic Highlights
Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate is a molecule of interest due to its hybrid structure, incorporating both a substituted thiazole ring and a benzoate ester. These features are known to be present in various biologically active compounds. A thorough spectroscopic analysis is essential to confirm the successful synthesis and purity of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon-13 Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate, with chemical shifts referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.20 | s | 1H | H-2' (Benzoate Ring) | The proton at the 2-position of the benzoate ring is deshielded by the adjacent thiazole ring and the carbonyl group. |
| ~8.05 | d | 1H | H-6' (Benzoate Ring) | This proton is ortho to the carbonyl group, leading to significant deshielding. |
| ~7.70 | d | 1H | H-4' (Benzoate Ring) | This proton is meta to the carbonyl group and will be influenced by the thiazole substituent. |
| ~7.50 | t | 1H | H-5' (Benzoate Ring) | A typical triplet for a proton coupled to two adjacent aromatic protons. |
| ~7.10 | s | 1H | H-5 (Thiazole Ring) | The lone proton on the thiazole ring, appearing as a singlet. |
| ~3.95 | s | 3H | -OCH₃ (Ester Methyl) | A characteristic singlet for the methyl ester protons. |
| ~2.50 | s | 3H | -CH₃ (Thiazole Methyl) | The methyl group attached to the thiazole ring, appearing as a singlet. |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
The carbon-13 NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~166.5 | C=O (Ester Carbonyl) | The carbonyl carbon of the ester is highly deshielded. |
| ~165.0 | C-2 (Thiazole Ring) | The carbon atom of the thiazole ring bonded to the benzoate ring. |
| ~152.0 | C-4 (Thiazole Ring) | The carbon atom of the thiazole ring bearing the methyl group. |
| ~135.0 | C-1' (Benzoate Ring) | The quaternary carbon of the benzoate ring attached to the ester group. |
| ~132.0 | C-3' (Benzoate Ring) | The quaternary carbon of the benzoate ring attached to the thiazole ring. |
| ~130.5 | C-6' (Benzoate Ring) | Aromatic CH carbon. |
| ~129.0 | C-5' (Benzoate Ring) | Aromatic CH carbon. |
| ~128.5 | C-4' (Benzoate Ring) | Aromatic CH carbon. |
| ~127.0 | C-2' (Benzoate Ring) | Aromatic CH carbon. |
| ~115.0 | C-5 (Thiazole Ring) | The CH carbon of the thiazole ring. |
| ~52.5 | -OCH₃ (Ester Methyl) | The carbon of the methyl ester group. |
| ~17.0 | -CH₃ (Thiazole Methyl) | The carbon of the methyl group on the thiazole ring. |
Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted IR spectrum of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate will exhibit characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch | Characteristic stretching vibrations of C-H bonds on the benzene and thiazole rings.[1] |
| ~2950 | Weak | Aliphatic C-H Stretch | Stretching vibrations of the methyl groups. |
| ~1725 | Strong | C=O Stretch (Ester) | A strong, sharp absorption band characteristic of the carbonyl group in an aromatic ester. Conjugation with the aromatic ring can shift this to a slightly lower wavenumber compared to aliphatic esters.[1][2] |
| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic) | Stretching vibrations within the benzene ring.[1] |
| ~1550 | Medium | C=N Stretch (Thiazole) | Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring.[3] |
| ~1280 | Strong | C-O Stretch (Ester) | Asymmetric C-O stretching of the ester group.[2] |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
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Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
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Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
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Data Analysis: Identify and label the significant absorption peaks in the processed spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Assignment | Rationale |
| 247 | High | [M]⁺˙ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 216 | Medium | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 188 | Medium | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 119 | High | [C₇H₅O₂]⁺ | Fragment corresponding to the benzoyl cation. |
| 98 | Medium | [C₄H₄NS]⁺ | Fragment corresponding to the 4-methylthiazole cation. |
Experimental Protocol for MS Data Acquisition (GC-MS)
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Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
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GC Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound of interest.
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MS Detection: As the compound elutes from the GC column, it enters the MS detector. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-500).
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Integrated Spectroscopic Analysis Workflow
The synergy of these three spectroscopic techniques provides a comprehensive and self-validating system for the structural confirmation of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate. The following workflow illustrates the logical progression of analysis.
